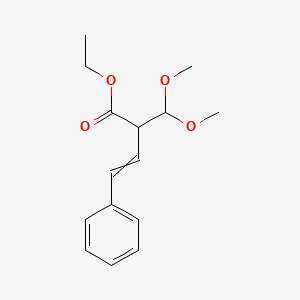
Ethyl 2-(dimethoxymethyl)-4-phenylbut-3-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(dimethoxymethyl)-4-phenylbut-3-enoate is an organic compound with a complex structure that includes an ester functional group, a phenyl ring, and a dimethoxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(dimethoxymethyl)-4-phenylbut-3-enoate typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl acetoacetate, benzaldehyde, and dimethoxymethane.
Formation of Intermediate: The initial step involves the condensation of ethyl acetoacetate with benzaldehyde to form an intermediate compound.
Addition of Dimethoxymethyl Group: The intermediate is then reacted with dimethoxymethane under acidic conditions to introduce the dimethoxymethyl group.
Final Esterification: The final step involves esterification to form this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2-(dimethoxymethyl)-4-phenylbut-3-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the phenyl ring.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Applications De Recherche Scientifique
Ethyl 2-(dimethoxymethyl)-4-phenylbut-3-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 2-(dimethoxymethyl)-4-phenylbut-3-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The phenyl ring can interact with aromatic receptors, and the dimethoxymethyl group can influence the compound’s solubility and reactivity.
Comparaison Avec Des Composés Similaires
- Ethyl 2-(methoxymethyl)-4-phenylbut-3-enoate
- Ethyl 2-(dimethoxymethyl)-4-methylbut-3-enoate
- Ethyl 2-(dimethoxymethyl)-4-phenylpent-3-enoate
Comparison: Ethyl 2-(dimethoxymethyl)-4-phenylbut-3-enoate is unique due to the presence of both the dimethoxymethyl group and the phenyl ring, which confer specific chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in organic synthesis and research.
Propriétés
Numéro CAS |
87986-28-5 |
|---|---|
Formule moléculaire |
C15H20O4 |
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
ethyl 2-(dimethoxymethyl)-4-phenylbut-3-enoate |
InChI |
InChI=1S/C15H20O4/c1-4-19-14(16)13(15(17-2)18-3)11-10-12-8-6-5-7-9-12/h5-11,13,15H,4H2,1-3H3 |
Clé InChI |
SKVMDDKUDJTQCQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C=CC1=CC=CC=C1)C(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


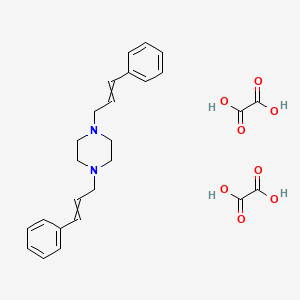

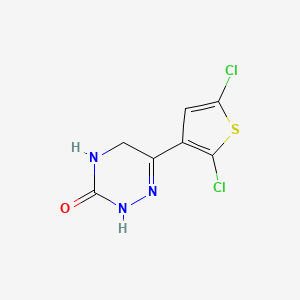
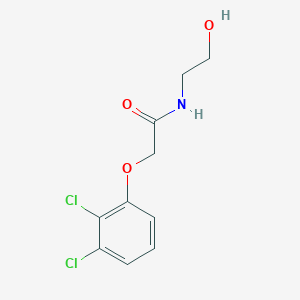
![2-[(5,6,7,8-Tetrahydro-4H-3,1-benzothiazin-2-yl)amino]phenol](/img/structure/B14394042.png)
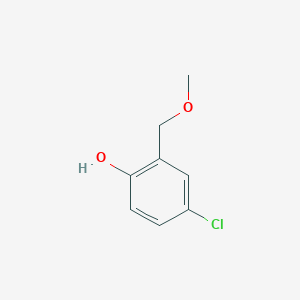
![2-[4-(2-Chlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate](/img/structure/B14394058.png)

![1-[2-(2,4-Dichlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-1,2,4-triazole](/img/structure/B14394071.png)
![2-[(Chloroacetyl)oxy]-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14394079.png)
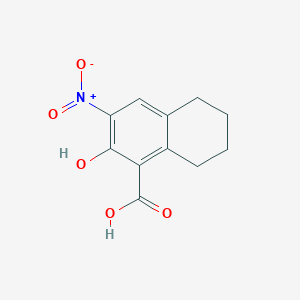
![5-Phenyl-1-{4-[(prop-2-en-1-yl)oxy]phenyl}-1H-1,2,3-triazole](/img/structure/B14394086.png)
![Oxazole, 4,5-dihydro-4,4-dimethyl-2-[2-(1-methylpropyl)phenyl]-](/img/structure/B14394093.png)
![2-[(Piperazin-1-yl)methyl]octahydro-1H-inden-1-one](/img/structure/B14394096.png)
